

# physicochemical properties of 1-Fluoro-2-iodo-4-nitrobenzene

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## Compound of Interest

Compound Name: **1-Fluoro-2-iodo-4-nitrobenzene**

Cat. No.: **B1337161**

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An In-depth Technical Guide to the Physicochemical Properties of **1-Fluoro-2-iodo-4-nitrobenzene**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**1-Fluoro-2-iodo-4-nitrobenzene** is a halogenated nitroaromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecules. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a nitro group on a benzene ring, offers multiple reaction sites for chemical modification. The electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution, while the iodo- and fluoro-substituents provide opportunities for cross-coupling reactions and other transformations. This guide provides a comprehensive overview of the known physicochemical properties of **1-Fluoro-2-iodo-4-nitrobenzene**, a proposed synthetic protocol, and discusses its potential applications in research and drug development.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **1-Fluoro-2-iodo-4-nitrobenzene**. It is important to note that while some data is available from chemical suppliers, experimentally determined values for several properties are not widely published.

Property	Value	Source(s)
IUPAC Name	1-Fluoro-2-iodo-4-nitrobenzene	N/A
Synonyms	4-Fluoro-3-iodonitrobenzene	<a href="#">[1]</a>
CAS Number	177363-10-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> FINO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	267.00 g/mol	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[10]</a>
Physical Form	Solid	N/A
Melting Point	Data not available	<a href="#">[1]</a>
Boiling Point	287.0 ± 20.0 °C (Predicted)	<a href="#">[6]</a>
Density	Data not available	N/A
Solubility	Expected to be soluble in common organic solvents like ethanol, acetone, and chloroform; limited solubility in water.	<a href="#">[11]</a>
Purity	≥98%	<a href="#">[5]</a>
Storage	Keep in a dark place, sealed in dry conditions at 2-8°C.	<a href="#">[10]</a>

## Spectroscopic Data

Detailed, peer-reviewed spectroscopic data for **1-Fluoro-2-iodo-4-nitrobenzene** is not readily available in the public domain. However, chemical suppliers indicate that NMR data conforms to the structure<sup>[6]</sup>. Researchers should perform their own spectral analysis for structure confirmation.

- <sup>1</sup>H NMR: Expected to show three signals in the aromatic region, with coupling patterns influenced by the fluorine and adjacent protons.

- $^{13}\text{C}$  NMR: Expected to show six distinct signals for the aromatic carbons, with the carbon atoms attached to the fluorine and iodine showing characteristic shifts and C-F coupling.
- IR Spectroscopy: Expected to show strong characteristic peaks for the C-NO<sub>2</sub> stretching (around 1520 cm<sup>-1</sup> and 1340 cm<sup>-1</sup>), C-F stretching, and C-I stretching, in addition to aromatic C-H and C=C stretching vibrations.
- Mass Spectrometry: The molecular ion peak (M<sup>+</sup>) is expected at m/z = 267, with characteristic isotopic patterns for iodine.

## Synthesis and Purification

A specific, peer-reviewed synthesis protocol for **1-Fluoro-2-iodo-4-nitrobenzene** is not widely published. However, a plausible synthetic route can be proposed based on the well-established Sandmeyer reaction, starting from a suitable fluorinated nitroaniline.[12][13][14][15] The proposed starting material, 4-fluoro-2-nitroaniline, is commercially available and its synthesis is documented.[11][16]

## Proposed Synthetic Pathway

The synthesis involves the diazotization of 4-fluoro-2-nitroaniline followed by a Sandmeyer-type reaction with potassium iodide.

## Step 1: Diazotization

4-Fluoro-2-nitroaniline

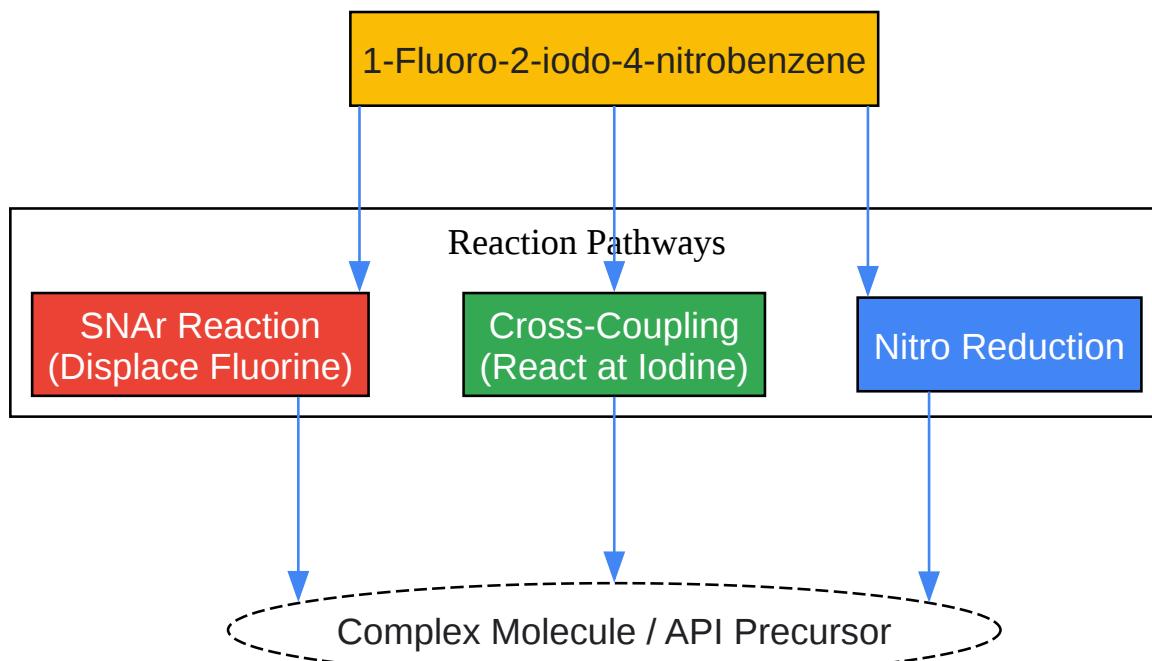
 $\text{NaNO}_2, \text{H}_2\text{SO}_4$   
0-5 °C

Arenediazonium Salt Intermediate

## Step 2: Iodination (Sandmeyer-type)

 $\text{KI, H}_2\text{O}$   
Room Temperature

1-Fluoro-2-iodo-4-nitrobenzene



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